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molecular formula C9H7FN2O6 B8444976 Methyl (4-fluoro-2,6-dinitrophenyl)acetate

Methyl (4-fluoro-2,6-dinitrophenyl)acetate

Cat. No. B8444976
M. Wt: 258.16 g/mol
InChI Key: PXJQHMJDNTULIY-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

A solution of dimethyl 2-(4-fluoro-2,6-dinitrophenyl)malonate from Step A (20.5 g, 64.9 mmol) and lithium chloride (5.50 g, 130 mmol) in DMSO (120 mL) and water (2.34 mL) was heated at 90° C. for 3 h, then cooled and poured onto H2O (400 mL). The aqueous layer was extracted with Et2O (3×250 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexanes:EtOAc—100:0 to 80:20, to give the title compound. MS: m/z=259 (M+1).
Name
dimethyl 2-(4-fluoro-2,6-dinitrophenyl)malonate
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2.34 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([CH:11](C(OC)=O)[C:12]([O:14][CH3:15])=[O:13])=[C:4]([N+:20]([O-:22])=[O:21])[CH:3]=1.[Cl-].[Li+]>CS(C)=O.O>[F:1][C:2]1[CH:3]=[C:4]([N+:20]([O-:22])=[O:21])[C:5]([CH2:11][C:12]([O:14][CH3:15])=[O:13])=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
dimethyl 2-(4-fluoro-2,6-dinitrophenyl)malonate
Quantity
20.5 g
Type
reactant
Smiles
FC1=CC(=C(C(=C1)[N+](=O)[O-])C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Name
Quantity
5.5 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
120 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
2.34 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured onto H2O (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (3×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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